An In-Depth Technical Guide to N-cyclopropylpyridin-3-amine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N-cyclopropylpyridin-3-amine: Properties, Synthesis, and Applications
Introduction
N-cyclopropylpyridin-3-amine is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its structure, which uniquely combines a pyridine ring with a cyclopropylamine moiety, imparts a range of advantageous properties that are highly sought after in the design of novel therapeutic agents and functional materials. The pyridine core provides a basic nitrogen atom, enabling interactions with biological targets through hydrogen bonding and π-stacking, while the cyclopropyl group offers conformational rigidity and enhanced metabolic stability.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of N-cyclopropylpyridin-3-amine, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
N-cyclopropylpyridin-3-amine is characterized by a cyclopropyl group attached to the amino nitrogen, which is itself bonded to the 3-position of a pyridine ring. This arrangement results in a molecule with distinct electronic and steric features that influence its chemical behavior and biological activity.
Table 1: Core Identifiers and Physicochemical Properties of N-cyclopropylpyridin-3-amine
| Property | Value | Source |
| IUPAC Name | N-cyclopropylpyridin-3-amine | - |
| CAS Number | 348579-20-4 | [3] |
| Molecular Formula | C₈H₁₀N₂ | [4][5][6] |
| Molecular Weight | 134.18 g/mol | [5][6][7] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | ~46 °C (predicted) | [1] |
| Boiling Point | ~200 °C (estimated) | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
The presence of the strained three-membered cyclopropane ring introduces a degree of conformational constraint, which can be advantageous in drug design by locking the molecule into a bioactive conformation, thereby enhancing its binding affinity to target receptors.[2] Furthermore, the carbon-hydrogen bonds within the cyclopropyl group are stronger than those in typical alkyl chains, making this moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This often translates to improved metabolic stability and a more favorable pharmacokinetic profile for drug candidates incorporating this scaffold.[2]
Spectroscopic Profile
The structural features of N-cyclopropylpyridin-3-amine give rise to a characteristic spectroscopic signature. While experimental spectra for this specific compound are not widely published, a theoretical analysis based on established principles of spectroscopy for amines and aromatic compounds provides a reliable predictive framework.[8][9]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the cyclopropyl group, and the amine. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm. The methine proton of the cyclopropyl group will likely be a multiplet in the upfield region, while the methylene protons will also present as complex multiplets. The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[9] The addition of D₂O would cause the N-H signal to disappear, confirming its identity.[9]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals corresponding to the five carbons of the pyridine ring and the three carbons of the cyclopropyl group. The aromatic carbons will resonate in the downfield region (120-150 ppm), while the cyclopropyl carbons will appear in the upfield region (10-40 ppm).[9]
-
Infrared (IR) Spectroscopy : The IR spectrum of N-cyclopropylpyridin-3-amine would be characterized by N-H stretching vibrations in the range of 3300-3500 cm⁻¹, which are typically sharper and less intense than O-H bands.[8] Aromatic C-H stretching would be observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry : In mass spectrometry, N-cyclopropylpyridin-3-amine is expected to show a molecular ion peak corresponding to its molecular weight. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even-numbered molecular weight.[8] Common fragmentation patterns for alkylamines involve α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[8]
Synthesis of N-cyclopropylpyridin-3-amine
Several synthetic routes can be envisioned for the preparation of N-cyclopropylpyridin-3-amine. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (3-bromopyridine) and an amine (cyclopropylamine). This reaction is widely used for the formation of C-N bonds and is known for its functional group tolerance and high yields.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-cyclopropylpyridin-3-amine from 3-bromopyridine and cyclopropylamine.
Materials:
-
3-Bromopyridine
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene to the flask, followed by 3-bromopyridine (1.0 equivalent) and cyclopropylamine (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-cyclopropylpyridin-3-amine.
Causality of Experimental Choices:
-
The use of a palladium catalyst and a bulky electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active aminating agent.
-
Anhydrous toluene is used as the solvent to prevent the hydrolysis of the catalyst and base.
-
The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Caption: Synthesis of N-cyclopropylpyridin-3-amine via Buchwald-Hartwig amination.
Chemical Reactivity and Key Reactions
The chemical reactivity of N-cyclopropylpyridin-3-amine is dictated by the presence of the secondary amine and the pyridine ring. The lone pair of electrons on the amino nitrogen makes it nucleophilic and basic, while the pyridine ring can undergo electrophilic substitution reactions, albeit less readily than benzene due to the electron-withdrawing effect of the ring nitrogen.
N-Alkylation and N-Acylation
The secondary amine can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides to form tertiary amines and amides, respectively.[1] These reactions are fundamental in diversifying the structure for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key reactions of the amine functionality in N-cyclopropylpyridin-3-amine.
Reactions of the Pyridine Ring
The pyridine ring in N-cyclopropylpyridin-3-amine can undergo electrophilic aromatic substitution, although it is less reactive than benzene. The substitution pattern is influenced by the directing effects of the amino group and the ring nitrogen. The amino group is an activating, ortho-, para-director, while the ring nitrogen is a deactivating, meta-director. The outcome of such reactions would depend on the specific electrophile and reaction conditions.
Applications in Research and Drug Development
The N-cyclopropylpyridin-3-amine scaffold is a valuable building block in medicinal chemistry due to the favorable properties conferred by the cyclopropyl group.[2][10][11]
Table 2: Therapeutic Advantages and Applications of the Cyclopropylamine Moiety
| Advantage | Description | Application Area |
| Enhanced Potency | The rigid cyclopropyl group can lock the molecule in a bioactive conformation, improving binding to the target.[2] | Enzyme inhibitors, Receptor modulators |
| Improved Metabolic Stability | The strong C-H bonds of the cyclopropyl ring are less prone to oxidative metabolism, leading to a longer half-life.[2] | CNS disorders, Oncology |
| Modulation of Physicochemical Properties | The cyclopropyl group can be used to fine-tune properties like lipophilicity and pKa to optimize ADME profiles.[2] | Broad therapeutic areas |
| Reduced Off-Target Effects | Improved conformational fit and altered metabolic pathways can minimize binding to off-target proteins.[2] | Various |
This structural motif is found in a number of investigational drugs and biologically active compounds. For instance, derivatives of N-cyclopropyl-3-aminopyridine have been explored as inhibitors of various enzymes, including kinases and demethylases, which are implicated in cancer and other diseases.[12] The ability of the cyclopropylamine group to act as a pharmacophore in enzyme inhibition is a key driver of its use in drug design.[12]
Hazard and Safety Information
Based on available data for similar compounds, N-cyclopropylpyridin-3-amine should be handled with care in a laboratory setting. It may cause skin and eye irritation.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It is advisable to work in a well-ventilated area or a fume hood.
Conclusion
N-cyclopropylpyridin-3-amine is a versatile and valuable molecule in modern chemical research. Its unique combination of a pyridine ring and a cyclopropylamine group provides a scaffold with desirable properties for drug discovery, including enhanced potency, metabolic stability, and tunable physicochemical characteristics. The synthetic routes to this compound are well-established, and its reactivity allows for further structural diversification. As the demand for novel and effective therapeutic agents continues to grow, the importance of building blocks like N-cyclopropylpyridin-3-amine in the design and synthesis of next-generation drugs is set to increase.
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